

An In-depth Technical Guide to 4-Benzyloxybromobenzene

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Compound of Interest		
Compound Name:	4-Benzyloxybromobenzene	
Cat. No.:	B018167	Get Quote

Introduction

4-Benzyloxybromobenzene is an aromatic organic compound that serves as a crucial intermediate and building block in organic synthesis.[1][2] Its structure, featuring a benzyl ether protecting group on a brominated benzene ring, makes it a versatile reagent for the synthesis of more complex molecules, particularly in the fields of materials science and pharmaceutical research.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **4-Benzyloxybromobenzene** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.[4]



Property	Value	Citations
CAS Number	6793-92-6	[1][5][6]
Molecular Formula	СıзHııBrO	[1][2][7]
Molecular Weight	263.13 g/mol	[1][7]
Appearance	White solid / White to Orange to Green powder to crystal	[1][2][4]
Melting Point	60-65 °C	[4]
Boiling Point	166-167 °C at 4 mmHg / 164- 186 °C at 7 Torr	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
Solubility	High in non-polar solvents (chloroform, dichloromethane), low in polar solvents (water, ethanol).	[8]
Topological Polar Surface Area	9.2 Ų	[7]
XLogP3	4.5	[4][7]

Synthesis of 4-Benzyloxybromobenzene

The most common and efficient method for synthesizing **4-Benzyloxybromobenzene** is through a Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the benzylation of substituted phenols.[9][10]

Materials:

- 4-Bromophenol
- Benzyl bromide

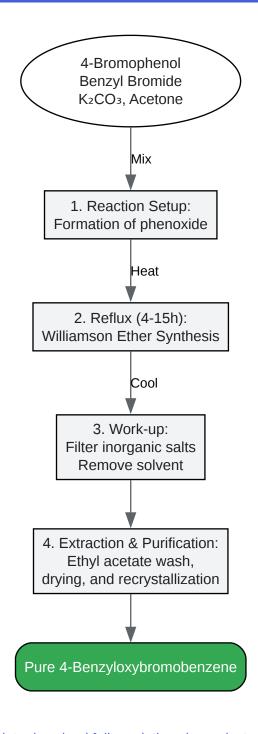


- Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
- Acetone or Ethanol
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a solution of 4-bromophenol (1.0 equivalent) in acetone or ethanol, add potassium carbonate (2.0-3.0 equivalents).[9][10] The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.
- Nucleophilic Substitution: Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.[9]
- Reaction Conditions: Heat the mixture to reflux and maintain for 4-15 hours.[9][10] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[9][10] The filtrate is then concentrated under reduced pressure to remove the solvent.
- Extraction and Purification: Dissolve the resulting residue in ethyl acetate.[9] Wash the
 organic layer sequentially with water, a 2 M NaOH solution, and finally with brine.[10] Dry the
 organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced
 pressure to yield the crude product.[9]
- Final Purification: The crude **4-Benzyloxybromobenzene** can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure white solid.[9]





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Caption: Synthetic workflow for **4-Benzyloxybromobenzene**.

Applications in Research and Drug Development

4-Benzyloxybromobenzene is a valuable building block for drug discovery and organic synthesis due to its dual functionality. The benzyl ether serves as a robust protecting group for







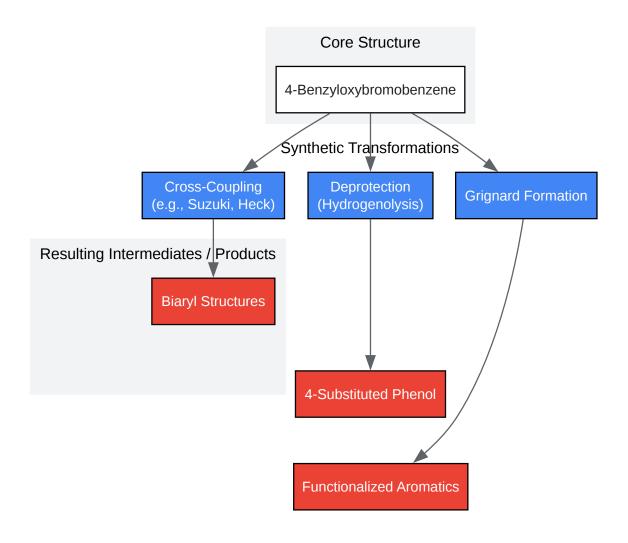
the phenolic hydroxyl, while the bromo substituent provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Role as a Versatile Intermediate:

- Cross-Coupling Reactions: The bromine atom can readily participate in various palladiumcatalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for constructing the complex scaffolds of potential drug candidates.
- Grignard and Lithiation Reactions: The aryl bromide can be converted into a Grignard reagent or an organolithium species, which can then react with a wide range of electrophiles to build more elaborate molecular architectures.
- Deprotection: The benzyl group can be easily removed under standard hydrogenolysis conditions (H₂, Pd/C) to reveal the free phenol. This allows for late-stage modification or for the phenol to act as a key hydrogen bond donor in a final active pharmaceutical ingredient (API).

While direct applications in signaling pathways are not documented for **4-benzyloxybromobenzene** itself, its derivatives are of significant interest. For example, related benzyloxy-substituted aromatic compounds are used in the synthesis of statin side-chains and other biologically active molecules.[11] The compound serves as a foundational scaffold to be elaborated into a target molecule that can interact with biological pathways, such as the cholesterol biosynthesis pathway.[11]





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Caption: Role of **4-Benzyloxybromobenzene** as a synthetic intermediate.

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